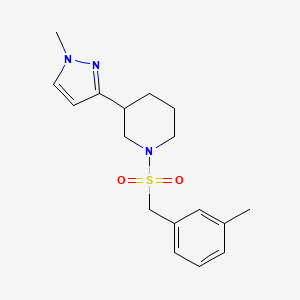
2-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a complex organic compound. It belongs to a family of compounds featuring sulfonamide and pyridazinone functional groups, making it an intriguing subject for various scientific research and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide typically involves the following steps:
Starting Materials: : The key starting materials include 2-fluorobenzenesulfonyl chloride and 3-(6-oxopyridazin-1(6H)-yl)propylamine.
Reaction Conditions: : These starting materials undergo a nucleophilic substitution reaction. The reaction is typically conducted in an anhydrous solvent, such as dichloromethane, under an inert atmosphere. The reaction temperature is often maintained at room temperature to slightly elevated temperatures (20-40°C).
Industrial Production Methods: On an industrial scale, the production process is optimized for efficiency and cost-effectiveness. This might involve the use of automated reactors to ensure precise control over reaction conditions, improved yields through continuous flow synthesis, and rigorous purification protocols to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: : Involving reagents like potassium permanganate or chromium trioxide.
Reduction: : Using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic and electrophilic substitution reactions are common with this compound.
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dichloromethane, acetonitrile, methanol.
Major Products Formed: The specific products depend on the nature of the reaction. Oxidation typically leads to the formation of sulfonates, while reduction might yield amines or alcohols. Substitution reactions can introduce new functional groups into the compound's structure.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is used in synthetic chemistry as an intermediate for the development of more complex molecules. Its functional groups make it a versatile building block.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, influencing biological pathways.
Medicine: Medical research explores its potential as a therapeutic agent. Compounds with sulfonamide groups are often studied for their antimicrobial and anticancer properties.
Industry: In the industrial sector, it could be utilized in the synthesis of specialty chemicals, agrochemicals, or materials with unique properties.
Wirkmechanismus
Molecular Targets and Pathways: The compound's mechanism of action is likely mediated through its interaction with enzymes or receptors in biological systems. The fluorine and sulfonamide groups are key to its activity, allowing it to form strong bonds with target proteins. This interaction can modulate biochemical pathways, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Unique Features: Compared to other sulfonamides and pyridazinones, 2-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide's fluorine atom and specific molecular structure provide unique reactivity and biological activity.
Similar Compounds: Some structurally related compounds include:
N-(3-(6-Oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide: : Lacks the fluorine atom.
2-Fluoro-N-(3-(2-oxopyridazin-1(2H)-yl)propyl)benzenesulfonamide: : Has a different oxopyridazinyl group.
Benzenesulfonamide derivatives: : Various other compounds within the same functional family.
Hope you find this deep dive into the compound as intriguing as its chemistry!
Eigenschaften
IUPAC Name |
2-fluoro-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O3S/c14-11-5-1-2-6-12(11)21(19,20)16-9-4-10-17-13(18)7-3-8-15-17/h1-3,5-8,16H,4,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMHWNJLGLEGOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCCCN2C(=O)C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-amino-2-[3-(3-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2412554.png)


![2-(Furan-2-yl)-5-((4-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2412560.png)



![[1-(3-Formyl-2-hydroxy-5-methylbenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2412567.png)
![2-[(8Z)-5-Ethoxy-8-(phenylimino)-8H-[1,2,4]triazolo[3,2-c][1,4]thiazin-6-yl]-N,2-diphenylethanethioamide](/img/structure/B2412570.png)
